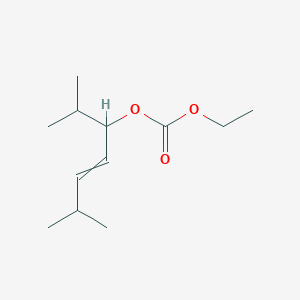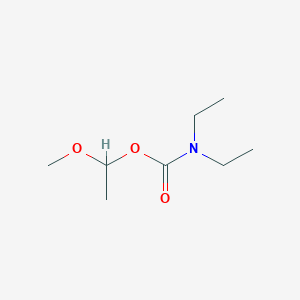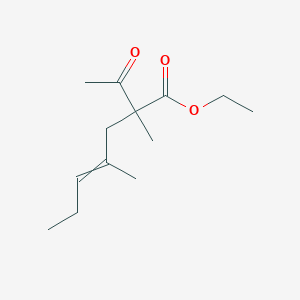
Cucumechinoside B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cucumechinoside B is a triterpene glycoside isolated from sea cucumbers. These marine organisms are known for producing a variety of biologically active compounds, including triterpene glycosides, which have shown significant potential in various biological and medicinal applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cucumechinoside B involves multiple steps, including the extraction of the compound from sea cucumbers followed by purification processes. The extraction is typically carried out using solvents such as ethanol or methanol. The purification process often involves chromatographic techniques to isolate the pure compound .
Industrial Production Methods
Industrial production of this compound is still in its nascent stages. advancements in marine biotechnology and extraction techniques are paving the way for large-scale production. Supercritical fluid extraction and other advanced extraction methods are being explored to increase yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Cucumechinoside B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Cucumechinoside B has shown promise in various scientific research applications, including:
Chemistry: Used as a model compound for studying triterpene glycosides.
Biology: Investigated for its cytotoxic effects on cancer cells.
Medicine: Explored for its potential as an anti-cancer agent.
Wirkmechanismus
The mechanism of action of Cucumechinoside B involves its interaction with cellular membranes and proteins. It has been shown to induce apoptosis in cancer cells by activating specific signaling pathways. The compound targets various molecular pathways, including the mitochondrial pathway, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Holothurin A: Another triterpene glycoside from sea cucumbers with similar biological activities.
Frondoside A: Known for its anti-cancer properties.
Echinoside A: Exhibits cytotoxic and anti-inflammatory activities.
Uniqueness
Cucumechinoside B is unique due to its specific structural features and potent biological activities. Its ability to induce apoptosis in cancer cells sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
125640-31-5 |
|---|---|
Molekularformel |
C53H82O28S2 |
Molekulargewicht |
1231.3 g/mol |
IUPAC-Name |
[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-2-[4,5-dihydroxy-6-[4-hydroxy-2-[[2,6,13,17,17-pentamethyl-6-(4-methyl-2-oxopentyl)-4,8-dioxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-16-yl]oxy]-5-sulfooxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-5-hydroxyoxan-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C53H82O28S2/c1-22(2)16-24(55)17-52(8)43-27(56)18-51(7)26-10-11-31-49(4,5)32(13-14-50(31,6)25(26)12-15-53(43,51)48(63)79-52)75-46-41(34(59)30(21-72-46)80-82(64,65)66)78-44-36(61)35(60)38(23(3)73-44)76-47-42(81-83(67,68)69)39(28(57)20-71-47)77-45-37(62)40(70-9)33(58)29(19-54)74-45/h10,22-23,25,28-47,54,57-62H,11-21H2,1-9H3,(H,64,65,66)(H,67,68,69) |
InChI-Schlüssel |
PCNIQSXRCOBXDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C(=O)CC6(C5=CCC4C3(C)C)C)C(OC7=O)(C)CC(=O)CC(C)C)C)OS(=O)(=O)O)O)O)O)OC8C(C(C(CO8)O)OC9C(C(C(C(O9)CO)O)OC)O)OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


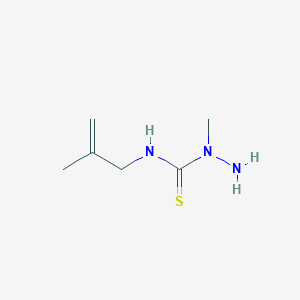
![2-[(5-Phenylpent-4-en-1-yl)oxy]oxane](/img/structure/B14294888.png)
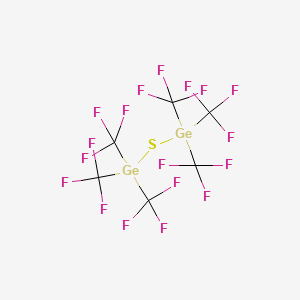
![[(4-Ethenylphenyl)methylene]bis(triethylsilane)](/img/structure/B14294895.png)
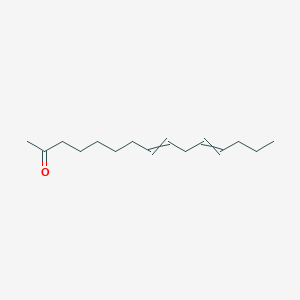
![Diethyl [(2-methoxyphenyl)(methylsulfanyl)methyl]phosphonate](/img/structure/B14294912.png)

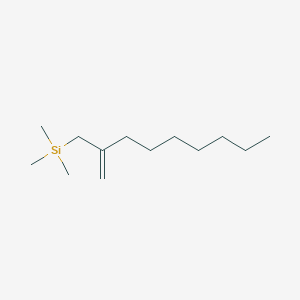
![1,1'-{1-Methoxy-2-[(2-methoxyphenyl)selanyl]ethane-1,1-diyl}dibenzene](/img/structure/B14294938.png)
